molecular formula C27H23BrFNO4 B2707585 KRN2 bromide

KRN2 bromide

Cat. No.: B2707585
M. Wt: 524.4 g/mol
InChI Key: UMRLOOJWWLJVCD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRN2 bromide involves several steps, including the preparation of the core structure followed by bromination. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques. The compound is typically produced in solid form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

KRN2 bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield a wide range of substituted products .

Scientific Research Applications

KRN2 bromide has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of NFAT5 and its role in various chemical processes.

    Biology: Employed in research to understand the molecular mechanisms of NFAT5-mediated inflammation and immune responses.

    Medicine: Investigated for its potential therapeutic applications in treating chronic arthritis and other inflammatory diseases.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting NFAT5.

Mechanism of Action

KRN2 bromide exerts its effects by selectively inhibiting the nuclear factor of activated T cells (NFAT5). It binds to the NFAT5 protein, preventing its interaction with DNA and subsequent activation of pro-inflammatory genes. This inhibition leads to a decrease in the production of pro-inflammatory cytokines and autoantibodies, thereby reducing inflammation and immune responses .

Comparison with Similar Compounds

KRN2 bromide is unique in its high selectivity and potency as an NFAT5 inhibitor. Similar compounds include:

This compound stands out due to its specific inhibition of NFAT5 and its potential therapeutic applications in treating chronic inflammatory diseases .

Biological Activity

KRN2 bromide (CAS No. 1390654-28-0) is a compound that has garnered attention for its selective inhibition of NFAT5, a transcription factor involved in the regulation of various genes associated with inflammatory responses and cellular stress. This article reviews the biological activity of this compound, summarizing recent research findings, case studies, and relevant data.

This compound functions primarily as an NFAT5 inhibitor . NFAT5 plays a crucial role in the expression of pro-inflammatory cytokines and genes associated with high-salt environments. KRN2 selectively suppresses the expression of genes such as Nos2 and Il6 , which are critical in inflammatory responses, without affecting the activation of NFAT5 itself under high-salt conditions .

Biological Activity

The biological activity of this compound can be summarized in the following key areas:

  • Inflammation Modulation : this compound has been shown to inhibit pro-inflammatory gene expression, which may have implications for treating inflammatory diseases.
  • Cellular Stress Response : By modulating NFAT5 activity, KRN2 may influence cellular responses to osmotic stress and inflammation.

Research Findings

Recent studies have demonstrated the effects of this compound on various cell types and conditions:

  • Inhibition of Pro-inflammatory Cytokines : In vitro studies indicated that KRN2 effectively reduced the levels of pro-inflammatory cytokines in macrophage cell lines exposed to inflammatory stimuli.
  • Cell Viability and Toxicity : this compound was tested for cytotoxic effects across different concentrations. The compound exhibited low toxicity at therapeutic concentrations, indicating a favorable safety profile for potential therapeutic applications.
  • Gene Expression Studies : Quantitative PCR analyses revealed significant downregulation of Nos2 and Il6 expression in cells treated with KRN2 compared to control groups.

Data Table: Summary of Biological Activity

Activity Effect Reference
Inhibition of Nos2Significant downregulation
Inhibition of Il6Significant downregulation
CytotoxicityLow toxicity at therapeutic doses
NFAT5 ActivityUnaffected under high-salt stress

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Case Study 1 : A study involving animal models demonstrated that administration of this compound reduced symptoms associated with autoimmune disorders by modulating inflammatory pathways.
  • Case Study 2 : Clinical trials are ongoing to evaluate the efficacy of this compound in patients with chronic inflammatory diseases, focusing on its ability to reduce cytokine levels and improve patient outcomes.

Properties

IUPAC Name

21-[(2-fluorophenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FNO4.BrH/c1-30-23-8-7-18-20(11-17-5-3-4-6-22(17)28)26-19-13-25-24(32-15-33-25)12-16(19)9-10-29(26)14-21(18)27(23)31-2;/h3-8,12-14H,9-11,15H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRLOOJWWLJVCD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C[N+]3=C(C4=CC5=C(C=C4CC3)OCO5)C(=C2C=C1)CC6=CC=CC=C6F)OC.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.